Enhanced Lipophilicity (cLogP) and Molecular Weight Relative to Unsubstituted and Chloro Analogs
The 4-bromophenyl substituent confers a substantial increase in lipophilicity compared to the unsubstituted phenyl or 4-chlorophenyl analogs. This is a critical parameter for blood-brain barrier penetration and target engagement in CNS drug discovery. The molecular weight (MW) of 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane is 238.12 g/mol, while the 4-chloro analog (CAS 67644-29-5) has a MW of 193.67 g/mol, and the unsubstituted phenyl analog (CAS 66504-55-0) has a MW of 159.23 g/mol. The increase in both MW and cLogP directly influences pharmacokinetic properties and receptor-binding thermodynamics.
| Evidence Dimension | Molecular Weight (MW) and Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 238.12 g/mol; cLogP ≈ 2.8 |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: MW = 193.67 g/mol, cLogP ≈ 2.1; 1-Phenyl-3-azabicyclo[3.1.0]hexane: MW = 159.23 g/mol, cLogP ≈ 1.5 |
| Quantified Difference | ΔMW = +44.45 g/mol vs. chloro; ΔcLogP ≈ +0.7 vs. chloro |
| Conditions | Calculated physicochemical properties based on standard computational models. |
Why This Matters
The higher lipophilicity and molecular weight directly impact CNS penetration and metabolic stability, making this compound a distinct tool for probing hydrophobic binding pockets or optimizing blood-brain barrier permeability.
